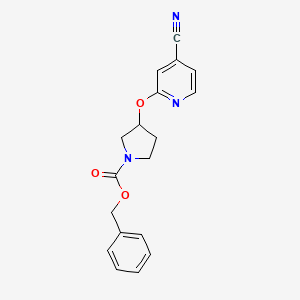![molecular formula C11H14N2 B13468663 1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] is a complex organic compound featuring a spiro linkage between an azetidine and an indole moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of 1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Spiro Linkage Formation: The spiro linkage is formed by reacting the azetidine derivative with an indole precursor under specific conditions, such as the presence of a base or a catalyst.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimizing these steps for scalability, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents under controlled conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Mecanismo De Acción
The mechanism by which 1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science .
Comparación Con Compuestos Similares
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] can be compared with similar compounds such as:
1’-Methyl-1,2-dihydrospiro[indole-3,4’-piperidine]: This compound features a piperidine ring instead of an azetidine ring, leading to different chemical properties and applications.
1’-[(4-methoxyphenyl)methyl]-1’,2’-dihydrospiro[azetidine-3,3’-indole]:
The uniqueness of 1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] lies in its specific spiro linkage and the combination of azetidine and indole moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1'-methylspiro[1,2-dihydroindole-3,3'-azetidine] |
InChI |
InChI=1S/C11H14N2/c1-13-7-11(8-13)6-12-10-5-3-2-4-9(10)11/h2-5,12H,6-8H2,1H3 |
Clave InChI |
ZAEDSKGKPNAUMW-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(C1)CNC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


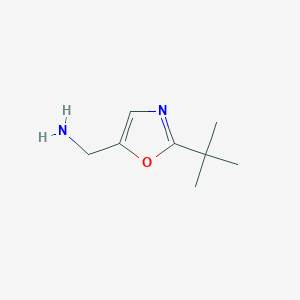
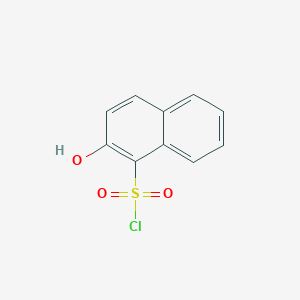
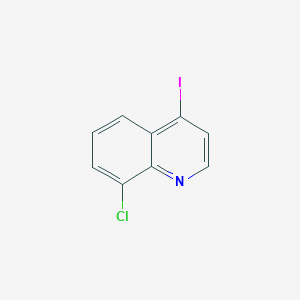
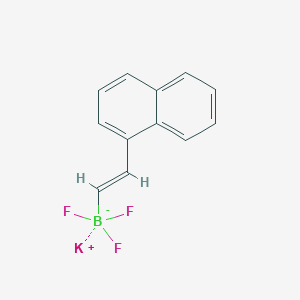

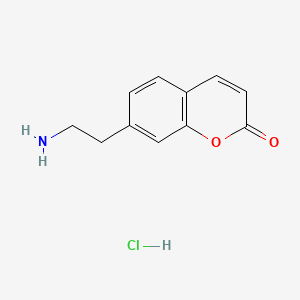
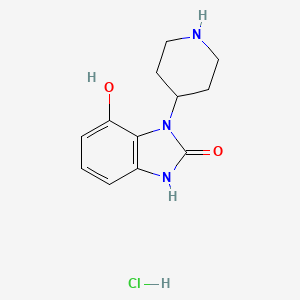
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
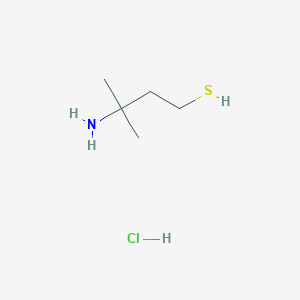
![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)

![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)
